molecular formula C22H42Br2CaO2+2 B075628 Calcium;2,2-dibromodocosanoate CAS No. 1301-35-5

Calcium;2,2-dibromodocosanoate

Cat. No.: B075628
CAS No.: 1301-35-5
M. Wt: 538.5 g/mol
InChI Key: JLVDYABJSVOBQD-UHFFFAOYSA-N
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Description

Calcium;2,2-dibromodocosanoate is a chemical compound that consists of calcium ions and 2,2-dibromodocosanoate ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calcium;2,2-dibromodocosanoate typically involves the reaction of calcium ions with 2,2-dibromodocosanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using calcium salts and 2,2-dibromodocosanoic acid. The process includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Calcium;2,2-dibromodocosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other atoms or groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Calcium;2,2-dibromodocosanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Calcium;2,2-dibromodocosanoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Calcium;2,2-dibromotetradecanoate
  • Calcium;2,2-dibromohexadecanoate
  • Calcium;2,2-dibromooctadecanoate

Comparison: Calcium;2,2-dibromodocosanoate is unique due to its specific chain length and bromine substitution pattern. Compared to similar compounds, it may exhibit different chemical reactivity, solubility, and biological activity. These differences can make it more suitable for certain applications where other compounds may not be as effective.

Biological Activity

Calcium;2,2-dibromodocosanoate is a calcium salt of 2,2-dibromodocosanoic acid, a compound that has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Property Details
CAS Number1301-35-5
Molecular FormulaC22H42Br2CaO2
Molecular Weight538.5 g/mol
IUPAC NameCalcium;13,14-dibromodocosanoic acid
SynonymsCalcium bis(dibromodocosanoate)

This compound interacts with various biological targets, primarily through its ability to bind to specific receptors or enzymes. This interaction can modulate enzyme activity and influence cellular signaling pathways. The compound's bromine substituents may enhance its reactivity and specificity towards certain molecular targets, which is crucial for its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially useful in agricultural applications for pest management .
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.
  • Therapeutic Potential : Investigations into its use for treating conditions related to calcium signaling disruptions are ongoing. Its calcium component may play a role in cardiovascular health by modulating calcium channels .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a biopesticide or antimicrobial agent in agriculture.
  • Cell Proliferation Studies : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve disruption of calcium homeostasis within the cells, leading to increased apoptosis rates .

Research Findings

  • A comparative analysis with similar compounds (e.g., Calcium;2,2-dibromotetradecanoate) showed that this compound has unique properties due to its longer carbon chain and specific bromination pattern. These differences impact its solubility and biological activity significantly.
  • Studies have also highlighted the compound's potential as a catalyst in organic synthesis due to its ability to facilitate reactions involving halogenated compounds. This aspect broadens its applicability beyond biological systems into chemical manufacturing.

Properties

CAS No.

1301-35-5

Molecular Formula

C22H42Br2CaO2+2

Molecular Weight

538.5 g/mol

IUPAC Name

calcium;13,14-dibromodocosanoic acid

InChI

InChI=1S/C22H42Br2O2.Ca/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26;/h20-21H,2-19H2,1H3,(H,25,26);/q;+2

InChI Key

JLVDYABJSVOBQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])(Br)Br.CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])(Br)Br.[Ca+2]

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCCCCC(=O)O)Br)Br.[Ca+2]

Synonyms

calcium bis(dibromodocosanoate)

Origin of Product

United States

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